4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
Description
4-{[2-(1H-Imidazol-1-yl)ethyl]amino}benzoic acid is a benzoic acid derivative featuring an ethylamino linker substituted with an imidazole ring. This structure combines the carboxylic acid functionality with the heteroaromatic imidazole group, enabling diverse chemical interactions such as hydrogen bonding, metal coordination, and π-π stacking. Such properties make it relevant in medicinal chemistry, particularly in enzyme inhibition and coordination polymer synthesis .
Properties
IUPAC Name |
4-(2-imidazol-1-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCORTMAEMWZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid generally involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Coupling with Benzoic Acid: The final step involves coupling the imidazole derivative with benzoic acid or its derivatives, typically using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Moieties
4-(1H-Imidazol-1-yl)benzoic Acid (CAS 17616-04-5)
- Molecular Formula : C₁₀H₈N₂O₂
- Key Differences: Lacks the ethylamino linker present in the target compound.
- Widely used as a building block in coordination polymers due to its rigid structure .
4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic Acid (CAS 860344-02-1)
- Molecular Formula : C₁₂H₁₃N₃O₂
- Key Differences: Contains a methyl-substituted imidazole and a methyleneamino linker instead of ethylamino.
- The shorter linker may restrict conformational flexibility compared to the ethylamino analogue .
4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride (CAS 161364-53-0)
Analogues with Benzimidazole or Extended Aromatic Systems
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid (3a)
- Molecular Formula : C₁₁H₁₂N₃O₂
- Key Differences : Benzimidazole replaces imidazole, offering a larger aromatic system.
- Properties: Higher melting point (215–217°C) due to increased rigidity and intermolecular interactions.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (35)
- Molecular Formula : C₂₃H₁₈N₄O
- Key Differences: Contains a benzamide group and cyanophenyl substituent.
Derivatives with Ester or Hydrazide Functional Groups
Methyl 4-(1H-Imidazol-1-yl)benzoate (CAS 159589-71-6)
- Molecular Formula : C₁₁H₁₀N₂O₂
- Key Differences : Methyl ester replaces the carboxylic acid.
- Properties : Increased lipophilicity compared to the acid form, favoring passive diffusion across biological membranes. Susceptible to hydrolysis in vivo .
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide
- Molecular Formula : C₁₅H₁₃N₅O
- Key Differences : Hydrazide group replaces carboxylic acid.
- Properties : The hydrazide enables Schiff base formation, useful in coordination chemistry. Exhibits a melting point of 240°C, indicative of strong crystal packing .
Biological Activity
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid, a compound featuring both an imidazole ring and a benzoic acid moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It typically appears as a white to off-white crystalline solid with moderate solubility in water and good solubility in organic solvents. Its unique structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies .
Target Enzymes
The primary target of this compound is the bacterial CYP199A4 enzyme. The compound binds to the ferric and ferrous heme of this enzyme, acting as a substrate that undergoes oxidation to generate metabolites .
Biological Pathways
Imidazole derivatives, including this compound, exhibit a broad range of biological activities:
- Antibacterial
- Antimycobacterial
- Anti-inflammatory
- Antitumor
- Antidiabetic
- Antiviral
These activities are attributed to the compound's ability to interfere with various biochemical pathways .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for key bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This compound's effectiveness against resistant strains highlights its potential as a therapeutic agent .
Antitumor Activity
In studies comparing the anti-proliferative effects of various compounds, this compound showed moderate to significant activity against several cancer cell lines. Notably, it exhibited comparable effects to established chemotherapeutics such as imatinib and nilotinib. The results are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| K-562 (CML) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Synthesized through cyclization reactions.
- Attachment of Ethylamino Group : Introduced via nucleophilic substitution.
- Coupling with Benzoic Acid : Finalized using coupling agents.
The compound can undergo various chemical reactions including oxidation and reduction, yielding different derivatives useful for further research .
Case Studies and Applications
Recent studies have explored the potential applications of this compound in both medicinal chemistry and material science. For instance:
- Medicinal Chemistry : Investigated for its role as an antimicrobial and anticancer agent.
- Material Science : Used in developing new materials with enhanced properties due to its unique chemical structure.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Predict binding affinity to target proteins (e.g., docking poses of imidazole derivatives with α-glucosidase active sites ).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with antimicrobial IC values .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
How do substituent variations on the imidazole ring influence the compound’s pharmacological properties?
Advanced Research Focus
Substituents modulate bioactivity through steric and electronic effects:
- Anticancer Activity : Bulky aryl groups (e.g., 4-bromophenyl in thiazolo-pyrimidine derivatives) enhance cytotoxicity (IC = 2.1 µM vs. MCF-7 cells ).
- Antimicrobial Activity : Electron-deficient substituents (e.g., -NO) improve bacterial inhibition (MIC = 8 µg/mL vs. S. aureus ).
- Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility, critical for in vivo studies .
What strategies can resolve discrepancies between theoretical and experimental data in the compound’s spectroscopic analysis?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., benzoic acid-imidazole cocrystals ).
- Crystallographic Validation : Use SC-XRD to resolve ambiguous proton assignments (e.g., distinguishing NH from OH peaks ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 255.0984 for CHNO) .
What are the key steps in scaling up the laboratory synthesis of this compound for preclinical studies?
Q. Basic Research Focus
- Reactor Selection : Use jacketed reactors for temperature control (e.g., 80°C for 12 hours ).
- Purification at Scale : Employ flash chromatography or continuous crystallization.
- Quality Control : Validate batches via HPLC (≥95% purity) and LC-MS to detect impurities (e.g., desethyl byproducts ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
